3-Amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid
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Overview
Description
3-Amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts to optimize yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
3-Amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
3-Amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiophene derivatives. Its combination of an amino group and a chlorophenyl group on the thiophene ring makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
649757-59-5 |
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Molecular Formula |
C11H8ClNO2S |
Molecular Weight |
253.71 g/mol |
IUPAC Name |
3-amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(9(8)13)11(14)15/h1-5H,13H2,(H,14,15) |
InChI Key |
ZXVYJEJEEJHCAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2N)C(=O)O)Cl |
Origin of Product |
United States |
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